(p-Aminophenacyl)trimethylammonium chloride
Overview
Description
(p-Aminophenacyl)trimethylammonium chloride, also known as APTMAC, is an organic compound with the chemical formula C11H17ClN2O and a molecular weight of 228.72 g/mol . It appears as a white crystalline powder and is soluble in water and alcohols . This compound is commonly used as an ion-assisting agent in the synthesis of polymers, lubricants, and dyes, enhancing their ionic properties and solubility .
Preparation Methods
The synthesis of (p-Aminophenacyl)trimethylammonium chloride involves the reaction of p-aminoacetophenone with trimethylamine hydrochloride in an organic solvent . The reaction conditions typically include heating the mixture to facilitate the reaction, followed by crystallization and drying to obtain the final product . Industrial production methods follow similar procedures but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
(p-Aminophenacyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(p-Aminophenacyl)trimethylammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (p-Aminophenacyl)trimethylammonium chloride involves its interaction with molecular targets through ionic and covalent bonding. The compound’s cationic nature allows it to interact with negatively charged molecules, facilitating various biochemical and chemical processes . The specific pathways involved depend on the application and the target molecules.
Comparison with Similar Compounds
Similar compounds to (p-Aminophenacyl)trimethylammonium chloride include:
(3-Acrylamidopropyl)trimethylammonium chloride: This compound is used in the synthesis of hydrogels and has strong antibacterial properties.
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Known for its use in the construction of antibacterial hydrogels with enhanced mechanical properties.
Compared to these compounds, this compound is unique in its specific applications in dye fixation and its role as an ion-assisting agent in various chemical syntheses .
Properties
IUPAC Name |
[2-(4-aminophenyl)-2-oxoethyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2,3)8-11(14)9-4-6-10(12)7-5-9;/h4-7H,8H2,1-3H3,(H-,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQIDHUPDMDKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)C1=CC=C(C=C1)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884899 | |
Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-.beta.-oxo-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24293-73-0 | |
Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-β-oxo-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24293-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-beta-oxo-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024293730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-.beta.-oxo-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-.beta.-oxo-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-aminophenacyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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